5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O2 . It is stored in a dry environment at room temperature . The compound is in a solid form .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied. For example, alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Scientific Research Applications
Heterocyclic Chemistry and Coordination Compounds
Research in coordination chemistry reviews has highlighted the variability in the chemistry and properties of heterocyclic compounds similar to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Studies have summarized the preparation, properties, and complexation behaviors of these compounds, demonstrating their relevance in synthesizing novel coordination complexes with potential spectroscopic, magnetic, and electrochemical applications (Boča, Jameson, & Linert, 2011).
Drug Design and Synthesis
In medicinal chemistry, the design and synthesis of p38α MAP kinase inhibitors have been explored using structures that include tetra-substituted imidazole scaffolds, akin to the subject compound. These inhibitors play a crucial role in modulating proinflammatory cytokine release, showcasing the therapeutic potential of such heterocyclic frameworks in designing selective and potent kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental and Toxicological Studies
Heterocyclic aromatic amines, structurally related to the compound , have been studied for their carcinogenic potential, emphasizing the importance of understanding the toxicological aspects of these compounds. Analysis of their presence in biological matrices and environmental samples underscores the need for detailed investigation into their formation, fate, and impact on health and the environment (Teunissen et al., 2010).
Optoelectronic Applications
The application of heterocyclic compounds in optoelectronic materials has been a subject of significant interest. Research has focused on the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, developing novel materials for organic light-emitting diodes (OLEDs), and photovoltaic devices. This research avenue demonstrates the potential of heterocyclic compounds in advancing the field of material sciences and electronics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Significance
The biological and medicinal significance of pyrimidine-based optical sensors and their application in detecting various chemical species highlight the versatility of heterocyclic compounds. These findings suggest a broad scope for the development of novel sensors and diagnostic tools based on heterocyclic chemistry (Jindal & Kaur, 2021).
Safety and Hazards
Future Directions
While specific future directions for the study or application of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride are not mentioned in the retrieved sources, the search for new antimicrobial agents remains a major challenging task . Compounds with similar structures have shown promising antibacterial activity , suggesting potential avenues for future research.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown good antimicrobial potential .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h3-4,6H,1-2,5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWFFFDBBDIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-99-6 | |
Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139183-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.